2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide
Description
This compound is a pyrazolo[4,3-d]pyrimidinone derivative featuring a thioacetamide bridge linked to a p-tolyl group. Its core structure comprises a bicyclic pyrazolo-pyrimidinone scaffold substituted with a 2-chlorobenzyl group at position 6, an ethyl group at position 1, and a methyl group at position 2.
Properties
IUPAC Name |
2-[6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2S/c1-4-30-22-21(16(3)28-30)27-24(29(23(22)32)13-17-7-5-6-8-19(17)25)33-14-20(31)26-18-11-9-15(2)10-12-18/h5-12H,4,13-14H2,1-3H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGBGVILSZGOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and findings from diverse sources.
The molecular formula of the compound is , with a molecular weight of 474.0 g/mol. Its structure includes a pyrazolo[4,3-d]pyrimidine core, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H28ClN5O2S |
| Molecular Weight | 474.0 g/mol |
| CAS Number | 1358985-31-5 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing pyrazolo[4,3-d]pyrimidine derivatives. For instance, derivatives similar to the compound have shown significant inhibition against various viruses, including Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV).
In a study evaluating the antiviral activity of related compounds, it was found that certain derivatives exhibited IC50 values ranging from 4.5 to 6.6 μg/100 μl against HSV-1, demonstrating their efficacy in inhibiting viral replication in Vero cells .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Pyrazolo[4,3-d]pyrimidine derivatives have been reported to inhibit cancer cell proliferation effectively. In vitro studies have demonstrated that modifications at specific positions on the pyrazolo ring can enhance cytotoxicity against various cancer cell lines.
One study reported that compounds with similar structures reduced cell viability significantly in breast cancer cell lines with IC50 values below 10 µM . The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Viral Enzymes : The compound may inhibit viral polymerases or proteases, crucial for viral replication.
- Cell Cycle Arrest : It has been suggested that such compounds can induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : Many pyrazolo derivatives trigger apoptotic pathways in tumor cells, promoting programmed cell death.
Case Studies and Research Findings
Several research articles have documented the biological activities associated with pyrazolo[4,3-d]pyrimidine derivatives:
- Study on HSV Inhibition : A derivative demonstrated up to 91% inhibition of HSV replication at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM) .
- Anticancer Efficacy : Another research highlighted that certain modifications on the pyrazolo ring led to enhanced anticancer activity, achieving IC50 values as low as 8 µM against lung cancer cells .
- Broad-Spectrum Antiviral Activity : A series of compounds were tested against multiple viral strains, showing promising results against HAdV7 and HAV with CC50 values indicating low toxicity .
Scientific Research Applications
Overview
The compound 2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide has gained attention in medicinal chemistry due to its potential biological activities. Its structure features a pyrazolo[4,3-d]pyrimidine core, which is associated with various pharmacological properties.
Antimicrobial Activity
Research indicates that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Compounds similar to this one have shown activity against Mycobacterium tuberculosis , with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. Although specific testing on this compound is limited, its structural similarities suggest potential efficacy against bacterial strains.
Anticancer Properties
The anticancer potential of pyrazolo[4,3-d]pyrimidines is notable:
- Studies have indicated that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example, docking studies reveal that these compounds can inhibit cancer cell proliferation by targeting enzymes involved in tumor growth.
Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes or pathways related to cell division and metabolism in pathogenic organisms. The presence of sulfur and chlorine atoms in the structure may enhance binding affinity to target proteins.
Antitubercular Activity
A study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis , revealing promising results for certain compounds with similar structures to our target compound. The findings suggest that this compound could be a candidate for further investigation in the fight against tuberculosis.
Cytotoxicity Assessment
Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its unique structural features:
- Sulfanyl Group : Critical for interaction with biological targets.
- Acetamide Functional Group : Enhances solubility and bioavailability.
- Substituted Aromatic Rings : The presence of hydrophobic phenyl groups may facilitate better membrane permeability and binding affinity to targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on core scaffolds, substituents, physicochemical properties, and inferred bioactivity.
Core Scaffold Variations
Key Observations :
- Core Heterocycles: The pyrazolo-pyrimidinone core in the target compound differs from thiazolo-pyrimidine () and pyridazinone () scaffolds.
- Substituent Effects : The 2-chlorobenzyl group in the target compound enhances lipophilicity compared to the benzylidene or p-tolyl groups in analogs, which may improve membrane permeability but reduce solubility .
Physicochemical and Spectroscopic Properties
- Melting Points: Higher melting points (e.g., 243–246°C in ) correlate with rigid, planar structures (e.g., thiazolo-pyrimidine with aromatic substituents), while flexible acetamide-linked dihydropyrimidinones () exhibit lower melting points (~196°C) . The target compound’s melting point is likely intermediate, depending on crystallinity.
- Spectroscopic Signatures: NMR: The p-tolyl group in the target compound would show aromatic protons near δ 7.2–7.6 ppm (similar to N-benzyl analogs in ). The 2-chlorobenzyl group may deshield adjacent protons, shifting signals upfield . IR: A strong C=O stretch (~1719 cm⁻¹ in ) and CN stretch (~2220 cm⁻¹) are expected in analogs with carbonyl or cyano groups .
Bioactivity Correlations
While direct bioactivity data for the target compound are absent, highlights that structurally related compounds cluster by bioactivity profiles. For example:
- Thioacetamide Derivatives : Compounds with sulfur bridges (e.g., ) often exhibit kinase inhibition or antimicrobial activity due to thiol-mediated interactions .
- Aromatic Substituents: The p-tolyl group in the target compound may enhance binding to hydrophobic pockets in enzymes, as seen in pyridazinone derivatives () targeting inflammatory pathways .
Preparation Methods
Cyclocondensation of Aminopyrazoles with Enaminones
The core structure is typically synthesized via cyclocondensation between 5-aminopyrazoles and enaminones. A representative protocol involves:
Reagents :
- 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
- Ethyl 3-(dimethylamino)propenoate
Conditions :
Mechanism :
- Enaminone formation via keto-enol tautomerism.
- Nucleophilic attack by the pyrazole amine on the α,β-unsaturated carbonyl.
- Cyclization with elimination of dimethylamine.
Alternative Routes via Dimroth Rearrangement
For improved regioselectivity, the Dimroth rearrangement is employed using precursors like 3-cyano-4-imino-pyrazolo[3,4-d]oxazines:
Procedure :
- React 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d]oxazin-3-yl)acetonitrile with hydrazine hydrate.
- Heat in acetonitrile with benzaldehyde derivatives (125°C, 30 h).
- Isolate via sodium thiosulfate quenching and recrystallization (yield: 50–55%).
Advantages :
- Avoids harsh acidic conditions.
- Enables introduction of aryl groups at the C6 position.
Functionalization of the Core Structure
Introduction of the 2-Chlorobenzyl Group
Method A: Alkylation under Basic Conditions
Method B: Friedel-Crafts Alkylation
Ethyl and Methyl Group Incorporation
Ethylation :
Methylation :
Thioacetamide Side Chain Installation
Thiolation of the Pyrazolopyrimidine Core
Step 1: Bromination at C5
Step 2: Thiol Substitution
Acetamide Coupling
Protocol :
- Synthesize 2-chloro-N-(p-tolyl)acetamide via microwave-assisted reaction:
- React thiolated pyrazolopyrimidine with acetamide chloride:
Optimization Strategies and Catalytic Enhancements
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
| Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Cyclocondensation | 12 h | 45 min | +15% |
| Acetamide formation | 6 h | 5 min | +22% |
Lewis Acid Catalysis
ZnCl2 and AlCl3 improve electrophilic substitution efficiency:
- Friedel-Crafts alkylation : 92% yield with ZnCl2 vs. 78% without
- Thioether formation : 88% yield with BF3·OEt2 vs. 70% uncatalyzed
Analytical Characterization and Quality Control
Key Spectroscopic Data :
- IR (KBr) : 1697 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), 1330 cm⁻¹ (C-S)
- ¹H NMR (500 MHz, DMSO-d6) :
- HRMS : m/z 482.0 [M+H]⁺ (calc. 482.0)
Purity Assessment :
- HPLC: >99% (C18 column, MeCN/H2O 70:30, 1 mL/min)
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazolo[4,3-d]pyrimidine core. Critical steps include:
- Sulfanylation : Introduction of the thioether group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Acylation : Coupling the thiol intermediate with N-(p-tolyl)acetamide using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity.
- Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometry and inert atmosphere. Monitoring via TLC/HPLC is essential .
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structure refinement, particularly to resolve stereochemistry of the 6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-one core .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Methyl protons (δ 1.2–1.4 ppm for ethyl group), aromatic protons (δ 7.0–7.5 ppm for p-tolyl and 2-chlorobenzyl groups).
- ¹³C NMR : Carbonyl resonance (δ ~170 ppm for acetamide) .
- Mass spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺) and fragmentation pattern .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Enzyme inhibition : Assay against kinases or phosphodiesterases (e.g., PDE4B) using fluorescence-based kits (IC₅₀ determination) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293, HeLa) to establish selectivity indices .
Advanced Research Questions
Q. How can computational methods predict binding modes and optimize the compound’s pharmacophore?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Prioritize residues forming hydrogen bonds (e.g., acetamide NH with Asp93) .
- DFT calculations : Analyze HOMO-LUMO gaps (B3LYP/6-31G* basis set) to predict reactivity and electron distribution in the pyrazolo-pyrimidine core .
- MD simulations : Assess stability of ligand-protein complexes (100 ns trajectories, GROMACS) to validate binding poses .
Q. How should researchers resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?
- Methodological Answer :
- ADME profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 monolayers) .
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites (e.g., oxidation of ethyl group) .
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .
Q. What strategies improve selectivity for a target protein while minimizing off-target effects?
- Methodological Answer :
- SAR studies : Synthesize analogs with modified substituents (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl) and compare IC₅₀ values .
- Proteome-wide profiling : Use kinase inhibitor beads (KIBs) or thermal shift assays to identify off-target interactions .
- Crystal structures : Co-crystallize the compound with the target protein to guide rational design (e.g., optimizing steric bulk near the acetamide group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
